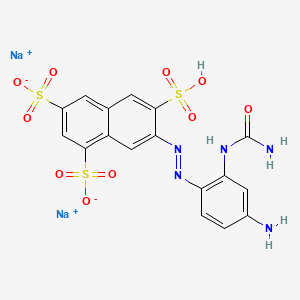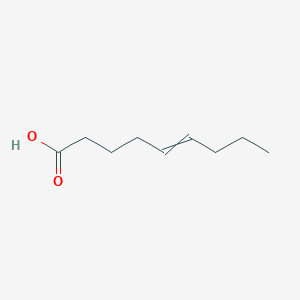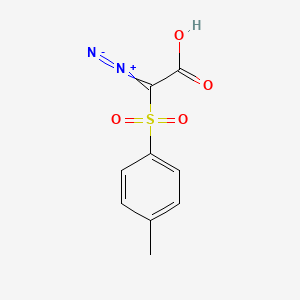![molecular formula C10H18S B14473538 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- CAS No. 68391-28-6](/img/structure/B14473538.png)
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Thiabicyclo[221]heptane, 1-methyl-4-(1-methylethyl)- is a bicyclic sulfur-containing compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure. The reaction conditions often require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains an oxygen atom instead of sulfur.
7-Azabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains a nitrogen atom instead of sulfur.
Uniqueness
The presence of the sulfur atom in 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.
Propriétés
Numéro CAS |
68391-28-6 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
1-methyl-4-propan-2-yl-7-thiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18S/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 |
Clé InChI |
PUQONFDEJWVBAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CCC(S1)(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




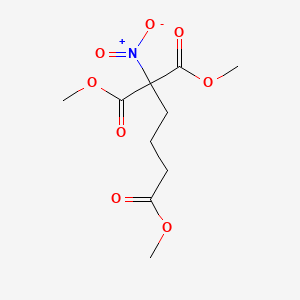
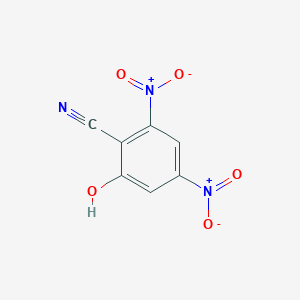

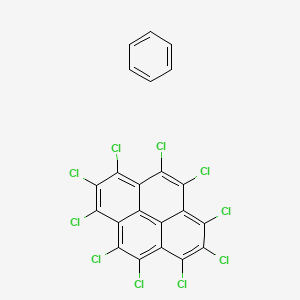
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
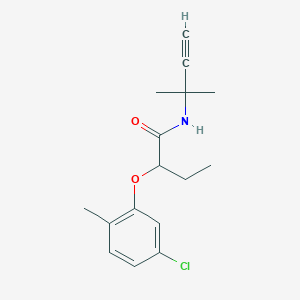
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

